Cas no 2248359-51-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2248359-51-3
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylate
- EN300-6519731
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- Inchi: 1S/C19H18N2O5/c1-11-15(16(20-25-11)12-7-3-2-4-8-12)19(24)26-21-17(22)13-9-5-6-10-14(13)18(21)23/h5-6,9-10,12H,2-4,7-8H2,1H3
- InChI Key: HIEPRGFSUXSEHP-UHFFFAOYSA-N
- SMILES: O1C(C)=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)C(C2CCCCC2)=N1
Computed Properties
- Exact Mass: 354.12157168g/mol
- Monoisotopic Mass: 354.12157168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 565
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 89.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6519731-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylate |
2248359-51-3 | 95.0% | 0.05g |
$647.0 | 2025-03-14 | |
| Enamine | EN300-6519731-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylate |
2248359-51-3 | 95.0% | 0.1g |
$678.0 | 2025-03-14 | |
| Enamine | EN300-6519731-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylate |
2248359-51-3 | 95.0% | 0.25g |
$708.0 | 2025-03-14 | |
| Enamine | EN300-6519731-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylate |
2248359-51-3 | 95.0% | 0.5g |
$739.0 | 2025-03-14 | |
| Enamine | EN300-6519731-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylate |
2248359-51-3 | 95.0% | 1.0g |
$770.0 | 2025-03-14 | |
| Enamine | EN300-6519731-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylate |
2248359-51-3 | 95.0% | 2.5g |
$1509.0 | 2025-03-14 | |
| Enamine | EN300-6519731-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylate |
2248359-51-3 | 95.0% | 5.0g |
$2235.0 | 2025-03-14 | |
| Enamine | EN300-6519731-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylate |
2248359-51-3 | 95.0% | 10.0g |
$3315.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylate Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylate
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylate (CAS No: 2248359-51-3)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylate, identified by its CAS number 2248359-51-3, represents a significant advancement in the field of medicinal chemistry. This intricate molecular structure combines elements of heterocyclic chemistry with functional groups that have garnered considerable attention for their potential in drug design and development. The presence of both isoindole and oxazole moieties within its framework suggests a high degree of structural complexity, which is often associated with compounds exhibiting novel biological activities.
Recent research in the domain of heterocyclic compounds has highlighted the importance of 1,3-dioxo derivatives in medicinal chemistry due to their versatile reactivity and biological significance. The specific arrangement of oxygen atoms in the dioxo group and the conjugation with the aromatic system of the isoindole ring contribute to the compound's unique electronic properties. These properties are critical in determining its interaction with biological targets, making it a promising candidate for further investigation.
The incorporation of a cyclohexyl substituent at the 3-position and a methyl group at the 5-position of the oxazole ring adds further layers of complexity to the molecule. These substituents not only influence the overall shape and steric environment but also play a crucial role in modulating its pharmacokinetic profile. The steric bulk provided by the cyclohexyl group can enhance binding affinity to certain protein targets, while the electron-donating nature of the methyl group can influence electronic distributions across the molecule.
One of the most compelling aspects of this compound is its potential application in addressing neurological disorders. The structural motif shared by both isoindole and oxazole has been observed in several bioactive molecules that exhibit neuroprotective and anti-inflammatory properties. Studies have shown that derivatives of these heterocycles can interact with specific neurotransmitter receptors and ion channels, suggesting that our compound may have similar effects. Preliminary computational studies have indicated favorable binding affinities to certain therapeutic targets, which warrants further experimental validation.
In addition to its neurological potential, the compound's framework also suggests applications in anti-microbial and anti-cancer research. The presence of multiple reactive sites allows for diverse chemical modifications, enabling chemists to explore various synthetic pathways. Researchers are particularly interested in exploring its ability to inhibit enzymes involved in metabolic pathways relevant to cancer cell proliferation. The unique combination of functional groups may also confer resistance to degradation by metabolic enzymes, enhancing its bioavailability.
The synthesis of this compound presents a significant challenge due to its complex architecture. However, advancements in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been instrumental in assembling the required functional groups efficiently. These synthetic strategies not only improve yield but also allow for greater control over regioselectivity, ensuring that each part of the molecule is correctly positioned.
Evaluation of this compound's pharmacological profile has been ongoing, with initial assays demonstrating promising results. In vitro studies have revealed interactions with several key biological targets, including receptors and enzymes implicated in various diseases. Notably, its ability to modulate receptor activity without significant off-target effects makes it an attractive candidate for further development. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacokinetic properties.
The development of new pharmaceuticals relies heavily on innovative molecular design principles. The structural features of our compound exemplify how careful consideration of heterocyclic systems can yield molecules with tailored biological activities. By leveraging insights from computational chemistry and molecular modeling, researchers can predict how modifications will affect biological interactions. This approach has already guided several successful drug developments and is expected to continue driving progress in medicinal chemistry.
As interest in targeted therapies grows, compounds like this one become increasingly valuable for their potential to interact selectively with disease-causing pathways. The combination of structural complexity and functional diversity makes it a versatile tool for therapeutic intervention. Future studies will focus on refining synthetic routes to improve scalability while maintaining high purity standards essential for clinical applications.
In conclusion,1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylate (CAS No: 2248359-51-3) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer potential applications across multiple therapeutic areas, particularly neurological disorders but also extending into anti-microbial and anti-cancer treatments. Continued investigation into its synthesis and pharmacological effects will be crucial for realizing its full therapeutic potential.
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